Heptadecylbenzène

Vue d'ensemble

Description

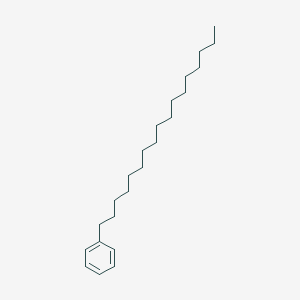

Heptadecylbenzene, also known as 1-Phenylheptadecane, is an organic compound with the molecular formula C23H40. It is a long-chain alkylbenzene, where a heptadecyl group is attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.

Applications De Recherche Scientifique

Heptadecylbenzene has several applications in scientific research:

Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions. It is also used in the synthesis of surfactants and detergents.

Biology: Investigated for its potential use in biological membranes and lipid bilayers due to its hydrophobic nature.

Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of hydrophobic drugs.

Industry: Utilized in the production of lubricants, plasticizers, and as an intermediate in the synthesis of other chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, heptadecylbenzene is produced using similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves the continuous feeding of benzene and heptadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

Oxidation: Heptadecylbenzene can undergo oxidation reactions to form heptadecylbenzoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: The compound can be reduced to heptadecylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Heptadecylbenzene can participate in electrophilic substitution reactions, such as nitration and sulfonation, where the benzene ring is substituted with nitro or sulfonic acid groups, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures and pressures.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.

Major Products Formed:

Oxidation: Heptadecylbenzoic acid.

Reduction: Heptadecylcyclohexane.

Substitution: Nitroheptadecylbenzene, sulfonated heptadecylbenzene.

Mécanisme D'action

The mechanism of action of heptadecylbenzene largely depends on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long alkyl chain can influence the reactivity of the benzene ring, making it more or less susceptible to electrophilic substitution depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Octadecylbenzene: Similar structure with an octadecyl group instead of a heptadecyl group.

Hexadecylbenzene: Contains a hexadecyl group attached to the benzene ring.

Nonadecylbenzene: Features a nonadecyl group on the benzene ring.

Comparison: Heptadecylbenzene is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to octadecylbenzene and hexadecylbenzene, heptadecylbenzene has intermediate hydrophobicity and melting point. Its reactivity in chemical reactions is also influenced by the length of the alkyl chain, making it distinct in its applications and behavior.

Activité Biologique

Heptadecylbenzene, a compound belonging to the class of alkylresorcinols, has garnered attention due to its potential biological activities. This article explores the biological activity of heptadecylbenzene, focusing on its effects on lifespan extension, metabolic modulation, and potential applications in health sciences.

Chemical Structure and Properties

Heptadecylbenzene, specifically 5-heptadecylresorcinol (C23H40O2), is characterized by a long-chain alkyl group attached to a resorcinol moiety. The structure is significant for its interaction with biological systems, particularly in terms of its hydrophobic properties and ability to integrate into cellular membranes.

Lifespan Extension in Model Organisms

Recent studies have demonstrated that alkylresorcinols, including heptadecylbenzene, can extend the lifespan of model organisms such as Drosophila melanogaster. In one experiment, wild-type flies were treated with a mixture containing heptadecylbenzene, resulting in a lifespan increase of up to 22% compared to control groups. This effect was attributed to the activation of sirtuin proteins, which play crucial roles in longevity and metabolic regulation .

Table 1: Lifespan Extension Data in Drosophila melanogaster

| Treatment | Median Lifespan (Days) | % Change from Control |

|---|---|---|

| Control | 44.6 | - |

| Heptadecylbenzene | 54.4 | +22.0% |

| Resveratrol | 53.1 | +19.0% |

The mechanism by which heptadecylbenzene exerts its effects appears to involve the activation of sirtuins, specifically SIRT1. This activation enhances deacetylation processes within cells, leading to improved metabolic profiles and reduced cellular aging markers. In vitro studies indicated that heptadecylbenzene significantly decreased acetylated histone levels in human monocyte cell lines, suggesting its role as a natural activator of sirtuin activity .

Metabolic Modulation

Heptadecylbenzene has been shown to influence lipid metabolism positively. Research indicates that it may modulate lipid profiles by enhancing fatty acid oxidation and reducing lipid accumulation in various cell types. This property could have implications for managing metabolic disorders such as obesity and diabetes .

Case Studies and Research Findings

Several studies have explored the biological effects of heptadecylbenzene:

- Study on Lifespan Extension : A study involving Drosophila melanogaster demonstrated that treatment with heptadecylbenzene led to significant lifespan increases compared to controls. The study highlighted the role of sirtuins in mediating these effects .

- Sirtuin Activation : Another investigation focused on the biochemical pathways activated by heptadecylbenzene, revealing its capacity to enhance SIRT1 activity without altering SIRT1 mRNA expression levels. This suggests that heptadecylbenzene may act through allosteric mechanisms rather than transcriptional regulation .

- Lipid Metabolism Studies : Research indicated that heptadecylbenzene could positively affect lipid metabolism by stimulating pathways involved in fatty acid oxidation, which is beneficial for metabolic health .

Propriétés

IUPAC Name |

heptadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPPFNHWXMJARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065815 | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-75-1 | |

| Record name | Heptadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, heptadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ3N88U5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the molecular structure of heptadecylbenzene and its ability to influence plant growth and ethylene production?

A1: Research suggests that lipids like heptadecylbenzene, classified as "oleanimins," can significantly impact plant growth and ethylene production. Specifically, heptadecylbenzene stimulates both respiration and auxin-induced cell elongation in pea stem sections []. Interestingly, this effect appears to be linked to the molecule's size. Lipids exceeding 20 Angstroms in length, like heptadecylbenzene, demonstrate this stimulatory effect, whereas shorter lipids do not []. While the exact mechanism remains unclear, the findings point towards a potential interaction with a regulatory membrane within the plant cells [].

Q2: How does the presence of a phenyl group in heptadecylbenzene affect its diffusion compared to linear alkanes?

A2: Studies using capillary flow techniques reveal that the phenyl group in heptadecylbenzene influences its diffusion in n-alkanes []. The diffusion constants of benzene and a series of alkylbenzenes, including heptadecylbenzene, were measured in various n-alkanes. The ratios of the diffusion constants were found to be independent of the specific solvent used []. These results align with diffusion models that represent alkylbenzenes as "lollipops," where the phenyl ring acts as the "candy" and the alkyl chain as the "handle" []. This suggests that the presence and orientation of the phenyl group impact the molecule's movement within a solvent.

Q3: Can you elaborate on the energy transfer mechanisms observed in gamma-irradiated heptadecylbenzene and what they reveal about its molecular interactions?

A3: Gamma-radiolysis studies on heptadecylbenzene provide insights into inter- and intramolecular energy transfer processes []. The research examined hydrogen production and radical formation in irradiated n-alkylbenzenes, including heptadecylbenzene []. The findings indicate that the phenyl group in these molecules acts as a protective barrier for the alkyl chain, reducing both hydrogen and radical formation []. This protective effect is attributed to energy transfer, with a higher probability of energy transfer from the alkyl chain to the phenyl group than direct bond dissociation []. This research highlights the important role of the phenyl group in mediating energy transfer within the molecule.

Q4: What are the implications of the melting temperature behavior of heptadecylbenzene under high pressure?

A4: High-pressure studies on heptadecylbenzene provide insights into its solid-liquid phase transitions. Research utilizing a high-pressure microscope examined the melting temperatures of various n-alkylbenzenes, including heptadecylbenzene, under pressures up to 100 MPa []. This study allowed for the identification of both stable and metastable solid phases. The results revealed that the melting temperature of the stable solid phase of heptadecylbenzene increases with increasing pressure, a trend observed for other n-alkylbenzenes as well []. This information is valuable for understanding the behavior of heptadecylbenzene in systems under high pressure.

Q5: Are there any studies exploring the potential use of heptadecylbenzene derivatives in specific applications?

A5: While much of the research on heptadecylbenzene focuses on its fundamental properties, there's growing interest in its derivatives for potential applications. One study explored the synthesis and properties of a novel bio-based branched heptadecylbenzene sulfonate derived from oleic acid []. This research highlights the possibility of utilizing heptadecylbenzene as a starting material for developing new compounds with potentially useful properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.